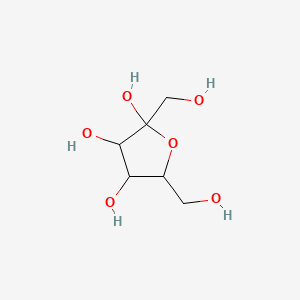
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol
Overview
Description
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol, also known as β-D-fructofuranose, is a monosaccharide with the molecular formula C6H12O6. It is a derivative of fructose and is commonly found in various fruits and honey. This compound is a key intermediate in the metabolism of carbohydrates and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol can be achieved through several methods. One common approach involves the acid-catalyzed hydrolysis of sucrose, which yields fructose and glucose. The fructose is then isolated and purified to obtain the desired compound. Another method involves the enzymatic conversion of glucose to fructose using glucose isomerase.
Industrial Production Methods
In industrial settings, this compound is typically produced through the enzymatic isomerization of glucose. This process involves the use of immobilized glucose isomerase enzymes, which convert glucose into fructose under controlled conditions. The resulting fructose is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethylfurfural (HMF) under acidic conditions.
Reduction: It can be reduced to form mannitol or sorbitol using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions to form various derivatives, such as esters and ethers.
Common Reagents and Conditions
Oxidation: Common reagents include sulfuric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Acid chlorides and alcohols are often used in the presence of a base.
Major Products Formed
Oxidation: 5-Hydroxymethylfurfural (HMF)
Reduction: Mannitol, Sorbitol
Substitution: Various esters and ethers
Scientific Research Applications
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a key intermediate in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: It is used in the development of pharmaceuticals and as a sweetener in medical formulations.
Industry: It is employed in the production of food additives, sweeteners, and biofuels.
Mechanism of Action
The mechanism of action of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol involves its role as a substrate in enzymatic reactions. It is metabolized by enzymes such as fructokinase and aldolase, which convert it into intermediates that enter various metabolic pathways. These pathways include glycolysis and the pentose phosphate pathway, which are essential for energy production and biosynthesis.
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol can be compared with other similar compounds such as glucose, mannose, and galactose. While all these compounds are monosaccharides, this compound is unique due to its specific structure and role in fructose metabolism. Unlike glucose, which is primarily involved in glycolysis, this compound is a key intermediate in the fructose metabolic pathway.
List of Similar Compounds
- Glucose
- Mannose
- Galactose
Properties
IUPAC Name |
2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



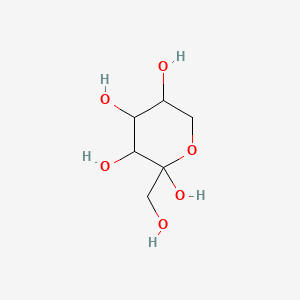
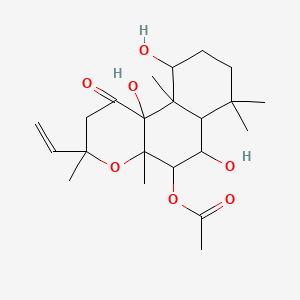
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol](/img/structure/B7824506.png)
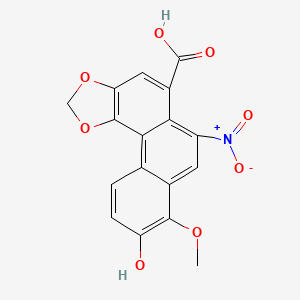
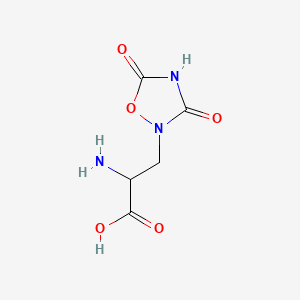
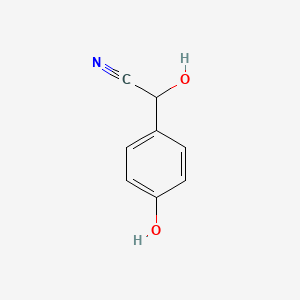
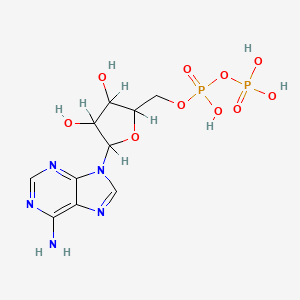

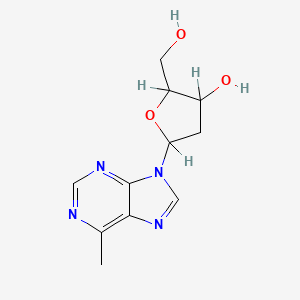
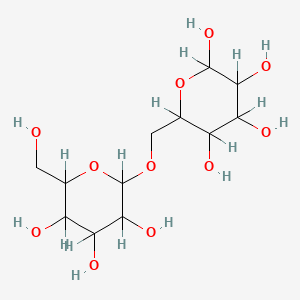
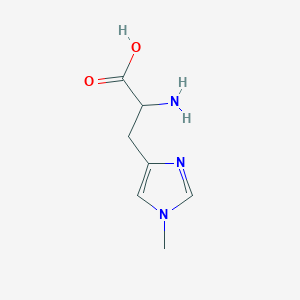
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7824585.png)
![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)
